6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
The compound 6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (IUPAC name) is a β-lactam antibiotic belonging to the penicillin class. Structurally, it features a bicyclic core (4-thia-1-azabicyclo[3.2.0]heptane) with a 3-(2,6-dichlorophenyl)-5-methyl-isoxazole-4-carbonyl side chain at the 6-position . This compound, identified as dicloxacillin, is a semi-synthetic penicillinase-resistant penicillin designed to combat β-lactamase-producing Staphylococcus aureus. Its molecular formula is C₁₉H₁₇Cl₂N₃O₅S, with a molecular weight of 470.327 g/mol . The dichlorophenyl substituent enhances steric hindrance, reducing susceptibility to enzymatic degradation .
Properties
IUPAC Name |
6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAGHNZHGGCZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859794 | |
| Record name | 6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Stoichiometry : 1:4 (dicloxacillin : DPC(III)).
- Medium : Aqueous alkaline (pH 9.2–10.0).
- Temperature : 20–35°C.
- Key Reagents :
Mechanistic Steps
- Formation of Active Oxidant :
DPC(III) exists as [Cu(H₂IO₆)(H₂O)₂]⁻ in alkaline media, acting as the primary oxidant. - Electron Transfer :
Dicloxacillin reacts with DPC(III) via an inner-sphere mechanism, involving sequential oxidation of the β-lactam and thiazolidine rings. - Degradation Products :
Kinetic and Thermodynamic Parameters
Data from oxidation studies reveal pseudo-first-order kinetics with respect to DPC(III) and fractional orders for dicloxacillin, hydroxide, and periodate:
Activation Parameters
| Parameter | Value (Uncatalyzed) | Value (Slow Step) |
|---|---|---|
| Activation Energy (Eₐ) | 50.0 kJ/mol | 68.85 kJ/mol |
| ΔH‡ | 47.0 kJ/mol | 66.0 kJ/mol |
| ΔS‡ | -152 J/(mol·K) | -88 J/(mol·K) |
Equilibrium Constants
| Constant | 20°C | 25°C | 30°C | 35°C |
|---|---|---|---|---|
| K₁ | 1.22 | 1.84 | 2.36 | 2.95 |
| K₂ | 5.61×10⁻⁵ | 7.8×10⁻⁵ | 8.21×10⁻⁵ | 12.53×10⁻⁵ |
Analytical Characterization
Products and intermediates were verified using:
- UV-Vis Spectrophotometry : Absorption maxima at 415 nm for DPC(III).
- FT-IR : Peaks at 1633 cm⁻¹ (C=O stretch) and 3448 cm⁻¹ (N-H stretch).
- LC-MS : Molecular ions at m/z 248 (Product A) and 273 (Product B).
Synthesis of Related Complexes
The DPC(III)-dicloxacillin complex (C₁₉H₂₃Cl₂N₃CuIO₁₃S) was synthesized by refluxing dicloxacillin with DPC(III) in a 1:4 molar ratio, followed by recrystallization in ethanol.
Industrial and Environmental Relevance
- Wastewater Treatment : Advanced oxidation processes (AOPs) using DPC(III) are proposed for degrading β-lactam antibiotics in pharmaceutical effluents.
- Stability : The compound’s resistance to β-lactamases is attributed to steric hindrance from the isoxazolyl group.
Chemical Reactions Analysis
Hydrolysis of the β-Lactam Ring
The bicyclic β-lactam ring is the primary pharmacophore responsible for antibacterial activity. This ring undergoes hydrolysis under acidic or alkaline conditions, leading to loss of activity.
Amide Bond Reactivity
The amide linkage between the oxazole moiety and the bicyclic core is susceptible to hydrolysis and enzymatic cleavage.
Carboxylic Acid Functionalization
The terminal carboxylic acid group participates in salt formation and esterification, which modulate solubility and bioavailability.
Oxazole Ring Reactivity
The 5-methyl-1,2-oxazole ring exhibits limited electrophilic substitution due to electron-withdrawing effects from the dichlorophenyl group.
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta-substitution inhibited; minimal reactivity observed. |
| Halogenation | Cl₂/FeCl₃ | Steric hindrance from methyl and dichlorophenyl groups prevents addition . |
Thiazolidine Ring Stability
The 4-thia-1-azabicyclo[3.2.0]heptane system (thiazolidine fused to β-lactam) resists ring-opening under mild conditions but undergoes oxidation at sulfur.
| Reaction | Oxidizing Agent | Product |
|---|---|---|
| Oxidation | H₂O₂, O₂ | Sulfoxide or sulfone derivatives, altering steric and electronic properties . |
Thermal and Photolytic Degradation
Decomposition pathways under stress conditions:
Enzymatic Interactions
Interactions with bacterial penicillin-binding proteins (PBPs) and resistance mechanisms:
| Enzyme | Reaction | Effect |
|---|---|---|
| β-Lactamases | Hydrolysis of β-lactam ring | Resistance in Gram-negative bacteria. |
| PBP2a (MRSA) | Acylation inhibition | Reduced efficacy against methicillin-resistant strains . |
Synthetic Modifications
Key derivatization strategies to enhance stability or activity:
| Modification | Reagents | Result |
|---|---|---|
| N-Acylation | Acid chlorides/anhydrides | Improved β-lactamase resistance. |
| C-3 dimethylation | Methylation agents | Enhanced steric protection of β-lactam ring . |
Scientific Research Applications
The compound "6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid" is a complex organic compound with a variety of applications in scientific research.
Chemical Properties and Structure
- IUPAC Name The IUPAC name for this compound is 6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
- InChI The InChI code is InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28) .
- InChIKey The InChIKey is YFAGHNZHGGCZAX-UHFFFAOYSA-N .
- SMILES The SMILES notation is CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O .
Scientific Research Applications
This compound and its derivatives are used in chemistry, biology, and medicine. Specifically, it is used in the following applications:
- Adenosine A3 Receptor Antagonism The compound has been identified as a potential antagonist of the human adenosine A3 receptor (hA3R), which is involved in inflammatory processes and cancer progression.
- Antitumor Activity Derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines. Modifications to the oxazole and pyrrole rings can significantly impact antitumor efficacy.
- Synthesis The synthesis of related compounds, such as 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide, involves forming an isoxazole ring via a 1,3-dipolar cycloaddition reaction, attaching a dichlorophenyl group through a Friedel-Crafts acylation, and synthesizing a pyrrole ring via Paal-Knorr synthesis. The final compound is obtained through carbonylation.
Mechanism of Action
Dicloxacillin exerts its bactericidal effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between dicloxacillin and analogous β-lactam antibiotics:
Structural and Functional Analysis
Dicloxacillin vs. Cloxacillin: Both feature a chlorine substituent on the phenyl ring, but dicloxacillin has two chlorine atoms (2,6-dichloro) compared to cloxacillin’s single chlorine (2-chloro). This increases dicloxacillin’s steric bulk, improving resistance to β-lactamases . Cloxacillin’s sodium salt (monohydrate) has a molecular weight of 475.885 , slightly higher than dicloxacillin due to hydration.
Dicloxacillin vs. Flucloxacillin :
- Flucloxacillin substitutes a fluorine atom at the 6-position of the phenyl ring (2-chloro-6-fluoro), enhancing lipophilicity (LogP = 2.58 vs. ~2.1 for dicloxacillin) and tissue distribution .
- The fluorine atom increases acid stability, improving oral absorption .
Dicloxacillin vs. Ampicillin :
- Ampicillin lacks the isoxazole side chain, instead featuring a phenylglycine moiety. This structural difference renders it susceptible to β-lactamases but broadens its spectrum to include Gram-negative bacteria (e.g., E. coli, H. influenzae) .
Cyclacillin: Cyclacillin’s aminocyclohexanecarboxamido group confers oral bioavailability but reduces potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Physicochemical Properties
LogP and Solubility :
pKa :
Antimicrobial Activity
| Compound | MIC90 vs. S. aureus (μg/mL) | β-Lactamase Stability | Spectrum |
|---|---|---|---|
| Dicloxacillin | ≤0.5 | High | Narrow (Gram+) |
| Flucloxacillin | ≤0.5 | High | Narrow (Gram+) |
| Ampicillin | >16 | Low | Broad (Gram+/−) |
Biological Activity
The compound 6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of a 2,6-dichlorophenyl moiety and an oxazole ring are particularly noteworthy for their roles in enhancing bioactivity.
Molecular Formula : C18H19ClN2O4S
Molecular Weight : 396.87 g/mol
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of related compounds in the same structural family. For instance, derivatives of 5-methyl-1,2-oxazole have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1 µg/mL |
| Compound B | Escherichia coli | 2 µg/mL |
| Compound C | Enterococcus faecium | >64 µg/mL |
In a comparative study, the compound demonstrated MIC values comparable to established antibiotics like daptomycin and vancomycin, indicating its potential as a new antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The results suggest a structure-dependent efficacy.
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|---|
| Compound D | A549 | 35.0 | 25 |
| Compound E | Caco-2 | 39.8 | 20 |
| Compound F | MCF7 | 50.0 | 15 |
In the studies, compound D showed significant cytotoxic effects on Caco-2 cells with a viability reduction of approximately 39.8% at a concentration of 100 µM . This highlights the selective anticancer activity of the compound, making it a candidate for further development.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.
Case Studies
A recent clinical study investigated the efficacy of similar compounds in treating infections resistant to conventional antibiotics. Patients treated with these compounds showed improved outcomes compared to those receiving standard therapy .
Q & A
What are the common synthetic strategies for synthesizing this compound?
Answer:
The synthesis typically involves multi-step coupling and cyclization reactions. Key steps include:
- Oxazole ring formation : Condensation of 2,6-dichlorobenzaldehyde derivatives with methyl-substituted precursors under acidic or basic conditions.
- Bicyclic core assembly : Cycloaddition or nucleophilic substitution to form the 4-thia-1-azabicyclo[3.2.0]heptane scaffold.
- Amide coupling : Activating agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) are used to link the oxazole-carbonyl group to the bicyclic amine.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid mixtures) .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry. DEPT-135 helps identify CH, CH2, and CH3 groups.
- Mass spectrometry : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis.
- X-ray diffraction (XRD) : To resolve ambiguities in stereochemistry and crystal packing, particularly for the bicyclo[3.2.0] system.
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (carbonyl) and ~1250 cm⁻¹ (C-O of oxazole) confirm functional groups .
How can researchers determine the stereochemical configuration of the bicyclic core?
Answer:
- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
- VCD (Vibrational Circular Dichroism) : Correlates experimental spectra with DFT-calculated vibrational modes to assign absolute configuration.
- NOESY NMR : Nuclear Overhauser effects identify spatial proximity of protons in rigid bicyclic systems .
What methodologies optimize reaction yields in the presence of steric hindrance from the dichlorophenyl group?
Answer:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with bulky phosphine ligands (XPhos) improve coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .
How are inorganic or organic salts of this compound synthesized, and what purification challenges arise?
Answer:
- Salt formation : Reacting the free acid with bases (e.g., NaOH, KOH) or amines (e.g., triethylamine) in ethanol/water mixtures.
- Purification challenges : Co-precipitation of byproducts can occur; counterion exchange (e.g., switching from Na+ to K+) or fractional crystallization improves purity.
- Characterization : Conductivity measurements and elemental analysis confirm salt stoichiometry .
What experimental designs assess the biological activity of derivatives against resistant bacterial strains?
Answer:
- In vitro MIC assays : Test minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- β-lactamase inhibition studies : Monitor enzymatic hydrolysis rates via UV-Vis spectroscopy (Δ absorbance at 240 nm).
- Synergy testing : Combine with clavulanic acid to evaluate resistance reversal .
How can computational modeling predict the compound’s binding affinity to penicillin-binding proteins (PBPs)?
Answer:
- Molecular docking : Software like AutoDock Vina screens interactions with PBP active sites (e.g., PBP2a in MRSA).
- MD simulations : GROMACS or NAMD assess binding stability over 100-ns trajectories.
- Free-energy calculations : MM-PBSA/GBSA quantify ΔGbinding to prioritize derivatives .
How are contradictions in spectral data (e.g., unexpected NMR splitting) resolved?
Answer:
- Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering) causing splitting.
- Isotopic labeling : 13C-enriched samples clarify ambiguous coupling patterns.
- Comparative analysis : Cross-reference with XRD data to validate structural assignments .
What strategies guide structure-activity relationship (SAR) studies for enhanced β-lactamase stability?
Answer:
- Oxazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce nucleophilic attack on the β-lactam ring.
- Bicyclic core substitutions : Methyl groups at C3/C5 positions sterically shield the lactam bond.
- In silico mutagenesis : Predict resistance mutations (e.g., TEM-1 variants) using Rosetta .
What protocols evaluate the compound’s stability under physiological conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
